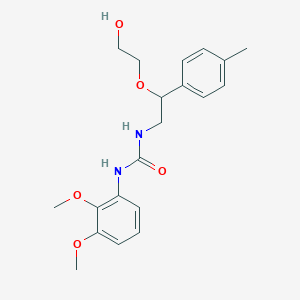

1-(2,3-Dimethoxyphenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5/c1-14-7-9-15(10-8-14)18(27-12-11-23)13-21-20(24)22-16-5-4-6-17(25-2)19(16)26-3/h4-10,18,23H,11-13H2,1-3H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSETZTKDAZWPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 325.40 g/mol

Biological Activities

Research indicates that compounds with urea and phenolic structures exhibit a broad spectrum of biological activities, including:

- Anticancer Properties : Urea derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, related compounds have shown significant activity against various cancer cell lines, including breast and liver cancer cells .

- Antiviral Activity : Some urea derivatives have demonstrated efficacy against viral infections, particularly in inhibiting viral replication in vitro .

- Anti-inflammatory Effects : Urea-based compounds have been linked to anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Many urea derivatives function as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.

- Interaction with Cellular Receptors : The compound may interact with specific receptors on cell membranes, altering signal transduction pathways that lead to cellular responses.

Case Studies

-

Anticancer Activity Evaluation

- In a study evaluating the cytotoxic effects of urea derivatives on human cancer cell lines (e.g., MDA-MB-231), it was found that certain modifications to the urea structure significantly enhanced their potency. The compound was tested at various concentrations, showing an IC50 value indicative of its effectiveness against tumor growth .

- Antiviral Studies

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Features

The following urea derivatives share partial structural homology with the target compound, enabling comparative analysis:

Key Observations:

Substituent Positioning : The target compound’s 2,3-dimethoxyphenyl group differs from the 3,4-dimethoxyphenyl in , which may alter electronic properties and receptor selectivity.

Hydrophilicity vs. Lipophilicity: The hydroxyethoxy group in the target compound likely enhances water solubility compared to the methoxyethyl group in .

Heterocyclic Variations: The pyrimidinone ring in and the thiophene in introduce distinct pharmacophores, suggesting divergent biological targets (e.g., kinases vs. GPCRs).

Pharmacological and Functional Insights

- The p-tolyl group may confer selectivity for subtypes like 5-HT₂A or dopamine receptors.

- Compound: The hydroxyethyl and methoxyethyl chains could mimic endogenous substrates, making it a candidate for acetylcholinesterase or carbonic anhydrase inhibition.

- Compound : The naphthalenylmethyl and thiophene groups are associated with anticancer activity, as seen in tubulin inhibitors or topoisomerase blockers.

- Compound: The pyrimidinone moiety is a hallmark of kinase inhibitors (e.g., EGFR or CDK inhibitors), suggesting antiproliferative applications.

Physicochemical and Toxicological Considerations

- Solubility : The hydroxyethoxy group in the target compound may improve aqueous solubility compared to purely aromatic analogs, though the p-tolyl group could offset this advantage.

- Metabolic Stability : Urea derivatives are prone to hydrolysis, but the hydroxyethoxy chain might slow degradation compared to simpler ethyl substituents in .

- Safety: Limited data exist for the target compound, but related ureas (e.g., ) often exhibit moderate toxicity profiles, necessitating careful dose optimization.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,3-dimethoxyphenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea?

- Methodological Answer : The synthesis of urea derivatives typically involves reacting an isocyanate with an amine. For this compound, two key steps are likely:

Formation of the urea core : Reacting a 2,3-dimethoxyphenyl isocyanate with a secondary amine containing the hydroxyethoxy and p-tolyl groups.

Solvent and conditions : Use inert solvents like dichloromethane or toluene under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Critical parameters : Monitor reaction temperature and stoichiometry to avoid side reactions (e.g., oligomerization). Purification via column chromatography is recommended.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl and p-tolyl groups), hydroxyethoxy protons (δ 3.5–4.5 ppm), and urea NH signals (δ 5–6 ppm, broad).

- ¹³C NMR : Confirm carbonyl (C=O, ~155 ppm) and methoxy carbons (~55 ppm) .

- IR Spectroscopy : Detect urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the solubility properties of this compound, and how do they influence formulation for in vitro studies?

- Methodological Answer :

- Solubility screening : Test in DMSO (common for stock solutions), aqueous buffers (pH 2–10), and ethanol. Hydroxyethoxy groups may enhance water solubility compared to purely aromatic ureas .

- Formulation : For cell-based assays, dissolve in DMSO (<0.1% final concentration) and dilute in culture media. Centrifuge to remove precipitates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Derivatization : Synthesize analogs by modifying:

- Methoxy groups (e.g., replace with Cl, CF₃).

- p-Tolyl substituents (e.g., halogenation or bulky groups).

- Hydroxyethoxy chain length (e.g., ethylene glycol vs. propylene glycol) .

- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models. Use IC₅₀ values to correlate substituents with activity .

Q. What experimental strategies are recommended to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light sensitivity : Expose to UV-Vis light and track photodegradation products via LC-MS .

Q. How can contradictory data in biological activity assays be resolved?

- Methodological Answer :

- Dose-response validation : Repeat assays with varying concentrations (e.g., 1 nM–100 µM) to confirm dose dependency.

- Off-target profiling : Use selectivity panels (e.g., kinase profiling) to rule out nonspecific effects .

- Statistical rigor : Apply ANOVA or nonparametric tests to assess reproducibility across replicates. Randomized block designs (as in agricultural studies) can minimize batch effects .

Q. What methodologies are suitable for quantifying this compound in environmental or biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with mobile phases (e.g., acetonitrile/0.1% formic acid). Monitor transitions for the parent ion and major fragments.

- Sample preparation : For environmental samples, employ solid-phase extraction (SPE). For plasma, use protein precipitation with acetonitrile .

- Validation : Follow FDA guidelines for accuracy, precision, and limit of detection (LOD) .

Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated?

- Methodological Answer :

- Biodegradation studies : Use OECD 301 tests to assess aerobic degradation in soil/water.

- Bioaccumulation : Measure logP (octanol-water partition coefficient) to estimate potential for bioaccumulation.

- Ecotoxicology : Perform acute toxicity tests on Daphnia magna or algae. Chronic effects can be studied using multi-generational assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.